4-Hydroxy Propafenone-d5 Hydrochloride is a deuterated derivative of 4-Hydroxy Propafenone Hydrochloride, which is a metabolite of Propafenone. Propafenone is classified as a class 1C antiarrhythmic agent primarily used for the treatment of ventricular and supraventricular arrhythmias. The presence of deuterium in 4-Hydroxy Propafenone-d5 Hydrochloride allows for enhanced tracking and quantification in pharmacokinetic studies, making it a valuable tool in both clinical and research settings.
4-Hydroxy Propafenone-d5 Hydrochloride can be sourced from various chemical suppliers specializing in pharmaceutical compounds. It falls under the category of antiarrhythmic agents and is specifically classified within the sodium channel blockers group due to its mechanism of action on cardiac cells.
The synthesis of 4-Hydroxy Propafenone-d5 Hydrochloride typically involves several key steps:
Industrial methods may utilize advanced techniques such as sustained-release formulations to optimize therapeutic efficacy and minimize side effects.
The molecular formula for 4-Hydroxy Propafenone-d5 Hydrochloride is . The presence of deuterium (D) indicates that hydrogen atoms are replaced by their heavier isotopes, which aids in tracing during metabolic studies. The compound features:
This structural arrangement contributes to its pharmacological properties, particularly its ability to influence sodium channel activity in cardiac tissues .
4-Hydroxy Propafenone-d5 Hydrochloride can undergo various chemical reactions:
The specific reaction pathways depend on the reagents and conditions employed, which can lead to diverse product formations.
The primary mechanism by which 4-Hydroxy Propafenone-d5 Hydrochloride exerts its pharmacological effects involves:
This mechanism highlights its role in modulating electrical activity within the heart, particularly during pathological conditions .
4-Hydroxy Propafenone-d5 Hydrochloride serves multiple purposes in scientific research:
Its applications extend into pharmaceutical development where it aids in formulating sustained-release drug delivery systems .
4-Hydroxy Propafenone-d5 Hydrochloride (CAS 1189863-32-8) is a deuterium-labeled isotopologue of the active metabolite 4-Hydroxy Propafenone. Its molecular formula is C₂₁H₂₃D₅ClNO₄, with a molecular weight of 398.94 g/mol. Structurally, it incorporates five deuterium atoms at specific positions: the propylamino side chain (N-CH₂-CH₂-CH₃) undergoes deuteration to N-CD₂-CD₂-CD₃, while preserving the core 1-[2-(2-hydroxy-3-(propylamino)propoxy)phenyl]-3-phenylpropan-1-one scaffold. This strategic deuteration classifies it as a stable isotope-labeled internal standard within the category of class IC antiarrhythmic metabolites, derived from the parent drug propafenone. The hydrochloride salt enhances its stability and solubility for research applications [1] [4].
As the 4-hydroxylated derivative, this compound retains sodium channel-blocking activity but exhibits reduced beta-adrenergic receptor affinity compared to propafenone. Its deuterated form is chemically identical to its protiated counterpart except for the kinetic isotope effect imparted by carbon-deuterium (C-D) bonds, which confers metabolic resistance while maintaining pharmacological target interactions [6] [8].
Table 1: Molecular Characteristics of 4-Hydroxy Propafenone-d5 HCl
Property | Specification |
---|---|
CAS Number | 1189863-32-8 |
Molecular Formula | C₂₁H₂₃D₅ClNO₄ |
Molecular Weight | 398.94 g/mol |
Deuterium Positions | N-CD₂-CD₂-CD₃ (propylamino side chain) |
Parent Compound | Propafenone |
Unlabeled Metabolite CAS | 86383-31-5 |
The development of 4-Hydroxy Propafenone-d5 HCl emerged from two critical needs in cardiac pharmacology: (1) elucidating the complex metabolism of propafenone, and (2) addressing inter-individual variability in drug response due to genetic polymorphisms. Propafenone, approved in 1989, undergoes hepatic metabolism primarily via CYP2D6 to form 5-hydroxypropafenone and CYP3A4/1A2 to form N-depropylpropafenone. The 4-hydroxy metabolite, while less studied, contributes to overall antiarrhythmic activity [5] [8].
Deuteration was strategically employed to exploit the kinetic isotope effect (KIE), where C-D bonds resist enzymatic cleavage more effectively than C-H bonds. This reduces first-pass metabolism and extends the metabolite’s half-life in vivo. The selection of the propylamino side chain for deuteration (d5) was based on its role as the site of oxidative dealkylation by CYP enzymes. By incorporating deuterium here, researchers could attenuate metabolic clearance pathways, thereby amplifying plasma concentrations of the target metabolite for analytical quantification [6] [7].
In pharmacological research, 4-Hydroxy Propafenone-d5 HCl serves three pivotal roles:
Table 2: Applications in Pharmacological Research
Application Domain | Utility |
---|---|
Bioanalytical Chemistry | Internal standard for LC-MS/MS quantification of propafenone metabolites |
CYP Phenotyping | Probe for CYP2D6 activity and polymorphism effects |
Pharmacokinetic Modeling | Tracer to calculate metabolite formation clearance and exposure ratios |
Generic Drug Development | Ensures analytical rigor in bioequivalence studies |
The compound’s synthesis adheres to Good Laboratory Practice (GLP), with documented chemical and isotopic purity (>98%) validated via NMR and mass spectrometry. This precision is critical for regulatory acceptance of data generated using this isotopic standard [4] [7].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3